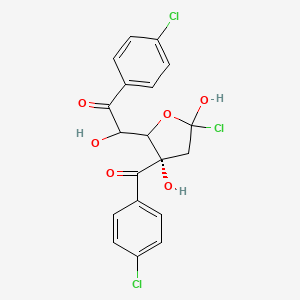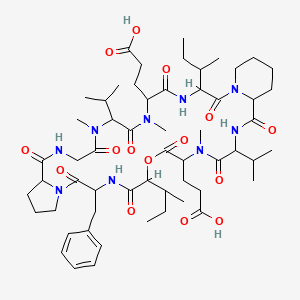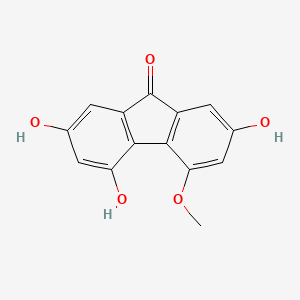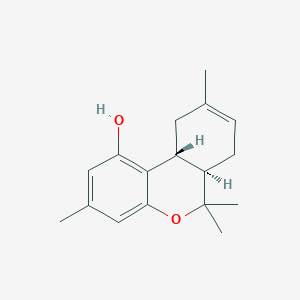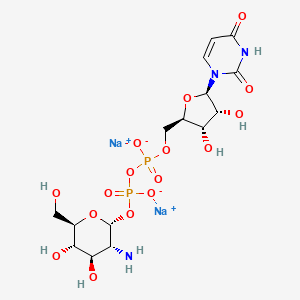
UDP-glucosamine disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-glucosamine disodium, also known as uridine diphosphate N-acetylglucosamine disodium, is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is a crucial part of the hexosamine biosynthesis pathway and plays a significant role in various biological processes, including intracellular signaling and the formation of glycosaminoglycans, proteoglycans, and glycolipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
UDP-glucosamine disodium can be synthesized through enzymatic routes. One common method involves the phosphorylation of N-acetylglucosamine by N-acetylhexosamine 1-kinase, followed by pyrophosphorylation by N-acetylglucosamine uridyltransferase to yield this compound . This enzymatic synthesis is preferred due to its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often employs whole-cell catalysis methods using microorganisms like Saccharomyces cerevisiae. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
UDP-glucosamine disodium undergoes various chemical reactions, including:
Glycosylation: It acts as a donor molecule in glycosylation reactions, transferring N-acetylglucosamine residues to proteins and lipids.
Hydrolysis: It can be hydrolyzed to release N-acetylglucosamine and uridine diphosphate.
Common Reagents and Conditions
The glycosylation reactions typically involve glycosyltransferases as catalysts. The hydrolysis reactions can occur under acidic or enzymatic conditions.
Major Products
The major products formed from these reactions include glycosylated proteins and lipids, as well as free N-acetylglucosamine and uridine diphosphate .
Applications De Recherche Scientifique
UDP-glucosamine disodium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in cell signaling and the regulation of various cellular processes.
Medicine: It is involved in the study of metabolic diseases and the development of therapeutic agents targeting glycosylation pathways.
Industry: It is used in the production of glycosaminoglycans and other polysaccharides for various industrial applications .
Mécanisme D'action
UDP-glucosamine disodium exerts its effects primarily through its role as a substrate for O-GlcNAc transferase, which catalyzes the addition of O-GlcNAc to proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
UDP-N-acetylgalactosamine: Similar to UDP-glucosamine disodium, it is involved in glycosylation reactions but transfers N-acetylgalactosamine residues instead.
UDP-glucose: Another nucleotide sugar involved in glycosylation, but it transfers glucose residues.
Uniqueness
This compound is unique in its specific role in transferring N-acetylglucosamine residues, which is crucial for the synthesis of glycosaminoglycans and the regulation of protein function through O-GlcNAcylation. This specificity makes it a valuable tool in studying and manipulating glycosylation pathways .
Propriétés
Formule moléculaire |
C15H23N3Na2O16P2 |
|---|---|
Poids moléculaire |
609.28 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H25N3O16P2.2Na/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25;;/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10-,11-,12-,13-,14-;;/m1../s1 |
Clé InChI |
OYUJNUWEWMWPBM-CZILZAFRSA-L |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








